2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F3IN2 . It is a light yellow solid and is used as an intermediate in the synthesis of various chemical compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F3IN2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3H,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 186.14 . It is a light yellow solid with a density of 1.4±0.1 g/cm3 . It has a boiling point of 263.9±40.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Reactions
Selective Continuous Flow Iodination
The iodination of similar compounds like 4-fluoro-2-(trifluoromethyl)benzonitrile involves C–H lithiation followed by treatment with iodine under continuous flow conditions. This process yields various regioisomers, indicating potential applications in synthesizing structurally specific compounds (Dunn et al., 2018).
Efficient Synthetic Processes
An efficient process for producing related compounds such as 4,5-Diamino-2-(trifluoromethyl)benzonitrile has been developed. This demonstrates the potential for scalable production of similar compounds in high purity (Li et al., 2009).
Application in Material Sciences
- Polymer Solar Cells: A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, when used as an additive in polymer solar cells (PSCs), leads to increased power conversion efficiency. This suggests potential uses for similar compounds in enhancing the efficiency of PSCs (Jeong et al., 2011).
Biological and Medical Research
- Radiosynthesis and PET Evaluation: Compounds like 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, with radioactive labeling, have been synthesized for in vivo biodistribution studies, indicating potential applications in medical imaging and diagnostics (Garg et al., 2007).
Spectroscopy and Analysis
- DFT Study of Vibrational Spectra: Density functional theory (DFT) has been applied to study the vibrational spectra of similar compounds, such as 2-amino-5-chloro benzonitrile. This research aids in understanding the structural and vibrational characteristics of these compounds (Krishnakumar & Dheivamalar, 2008).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Benzonitrile derivatives have been studied for their ability to inhibit corrosion in mild steel, highlighting a potential application in industrial and engineering fields (Chaouiki et al., 2018).
Safety and Hazards
This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use this compound only in well-ventilated areas and to use personal protective equipment when handling it .
Properties
IUPAC Name |
2-amino-3-iodo-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-1-4(3-13)7(14)6(12)2-5/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBOABQOSFNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232550 | |
Record name | Benzonitrile, 2-amino-3-iodo-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-71-7 | |
Record name | Benzonitrile, 2-amino-3-iodo-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-amino-3-iodo-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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